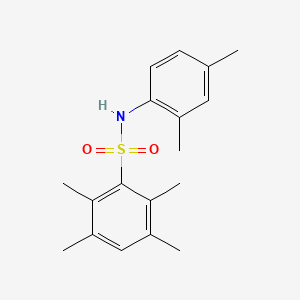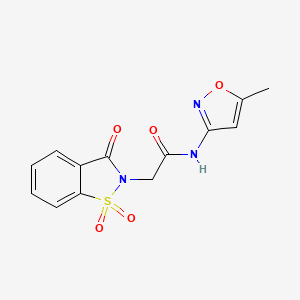
5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-propylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-propylbenzenesulfonamide, also known as PZQ, is a chemical compound that has been extensively studied for its potential as an anti-parasitic drug. It was first synthesized in 1972 by researchers at the University of Tokyo, and since then, it has been the subject of numerous scientific studies aimed at understanding its mechanism of action and potential applications.
作用機序
The exact mechanism of action of 5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-propylbenzenesulfonamide is not fully understood, but it is believed to work by disrupting the nervous system of the parasites, leading to paralysis and death. It has been shown to be effective against both adult and juvenile schistosomes.
Biochemical and Physiological Effects:
5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-propylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects on the parasites it targets. These include changes in the levels of certain neurotransmitters, such as acetylcholine and serotonin, as well as alterations in the structure and function of the parasites' muscles.
実験室実験の利点と制限
One of the main advantages of 5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-propylbenzenesulfonamide is its specificity for schistosomes, which means that it does not affect other types of parasites or organisms. This makes it a useful tool for studying the biology and physiology of these parasites. However, there are also limitations to its use, including the fact that it can be difficult to obtain and that it may have variable effects depending on the species and strain of schistosome being studied.
将来の方向性
There are many potential future directions for research on 5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-propylbenzenesulfonamide and its applications. These include:
- Further studies to elucidate the exact mechanism of action of 5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-propylbenzenesulfonamide and to identify potential drug targets for new anti-parasitic compounds.
- Development of new formulations and delivery methods for 5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-propylbenzenesulfonamide to improve its efficacy and reduce side effects.
- Investigation of the potential use of 5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-propylbenzenesulfonamide in combination with other drugs to treat parasitic infections.
- Exploration of the potential applications of 5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-propylbenzenesulfonamide in other areas, such as cancer research and drug discovery.
In conclusion, 5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-propylbenzenesulfonamide is a promising compound that has been extensively studied for its potential as an anti-parasitic drug. While there is still much to learn about its mechanism of action and potential applications, it represents an important tool for researchers studying parasitic infections and their treatment.
合成法
The synthesis of 5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-propylbenzenesulfonamide involves several steps, including the reaction of 2-methoxyphenylsulfonyl chloride with propylamine, followed by the addition of thioacetamide and hydrogen peroxide. The resulting compound is then treated with hydrochloric acid to yield 5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-propylbenzenesulfonamide.
科学的研究の応用
5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-propylbenzenesulfonamide has been extensively studied for its potential as an anti-parasitic drug, particularly in the treatment of schistosomiasis, a parasitic infection caused by trematode worms. Schistosomiasis is a major public health problem in many parts of the world, particularly in sub-Saharan Africa, where millions of people are infected.
特性
IUPAC Name |
5-(1,1-dioxothiazinan-2-yl)-2-methoxy-N-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O5S2/c1-3-8-15-23(19,20)14-11-12(6-7-13(14)21-2)16-9-4-5-10-22(16,17)18/h6-7,11,15H,3-5,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJMBMPSQBSWNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=C(C=CC(=C1)N2CCCCS2(=O)=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-1-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5168645.png)
![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-furamide](/img/structure/B5168652.png)
![1-{2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-oxoethyl}-3-methylpyridinium bromide](/img/structure/B5168662.png)
![1,3,4,6-tetramethyl-3a,6a-diphenyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5168672.png)
![2-({[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1H-benzimidazole](/img/structure/B5168675.png)
![N-(tert-butyl)-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5168679.png)

![[2-(benzylsulfonyl)-1-butyl-1H-imidazol-5-yl]methanol](/img/structure/B5168708.png)
![N-[2-(1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)ethyl]acetamide](/img/structure/B5168715.png)

![3-[(cyclohexylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5168724.png)
![methyl 2-({4-[(3-cyclohexylpropanoyl)amino]benzoyl}amino)benzoate](/img/structure/B5168727.png)
![2-[(2-fluorobenzoyl)amino]-N-(1-phenylethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5168737.png)
![3,4,5-trimethoxy-N-[2,2,2-trichloro-1-({[(3-methylphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5168752.png)